プラセオジム臭化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

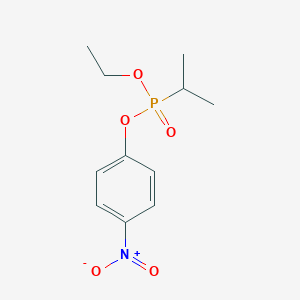

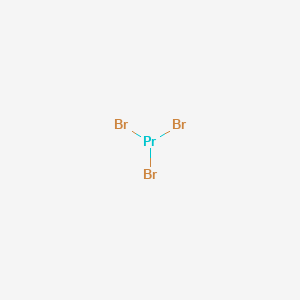

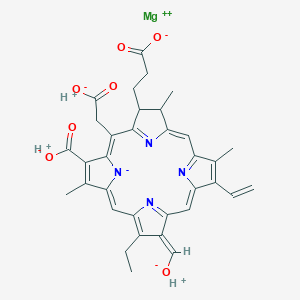

Praseodymium bromide is a crystalline compound composed of one praseodymium atom and three bromine atoms. It is represented by the chemical formula PrBr₃. This compound is known for its green crystalline appearance and is typically handled as a powder. Praseodymium bromide is part of the lanthanide series and exhibits unique properties due to the presence of praseodymium, a rare earth element .

科学的研究の応用

Praseodymium bromide has several scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other praseodymium compounds and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic applications, although concrete medical uses are still under research.

Industry: Utilized in the production of high-strength alloys, optical materials, and as a dopant in fiber optics and laser materials

作用機序

Target of Action

Praseodymium bromide, also known as tribromopraseodymium, is a crystalline compound composed of one praseodymium atom and three bromine atoms Praseodymium, as a lanthanide metal, is known to interact with various biological systems, potentially affecting enzymatic activities and protein structures .

Mode of Action

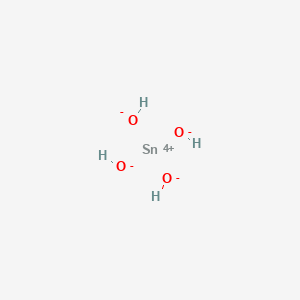

The compound’s structure, featuring a tricapped trigonal prismatic geometry, may influence its interactions with biological targets . The praseodymium ions are 9-coordinate, and the praseodymium–bromine bond lengths are 3.05 Å and 3.13 Å . These structural characteristics could influence the compound’s interactions with its targets, potentially leading to changes in their function.

Biochemical Pathways

A study on the effects of praseodymium on flavonoids production showed that it can influence the activities of key enzymes such as peroxidase (pod), polyphenol oxidase (ppo), and phenylanlanine ammonialyase (pal) in the hairy roots of scutellaria viscidula

Pharmacokinetics

A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats showed that the half-lives for the initial phase increased with increasing doses, while their half-lives for the terminal phase were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent . These findings might provide some insights into the ADME properties of praseodymium compounds, although direct studies on praseodymium bromide are needed.

Result of Action

Praseodymium compounds are known to have unique magnetic, electrical, and optical properties, which could potentially influence various cellular processes .

Action Environment

The action of praseodymium bromide can be influenced by various environmental factors. For instance, its hygroscopic nature suggests that it can absorb moisture from the environment, which could potentially affect its stability and efficacy Furthermore, the compound’s properties might be influenced by factors such as temperature, pH, and the presence of other ions or molecules in the environment.

準備方法

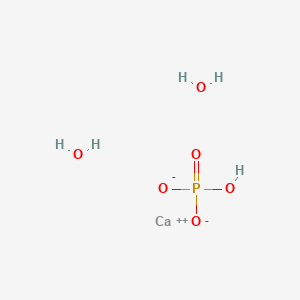

Synthetic Routes and Reaction Conditions: Praseodymium bromide can be synthesized through the direct reaction of praseodymium metal with bromine gas. The reaction is typically carried out under controlled conditions to ensure the complete formation of the compound: [ 2 \text{Pr} (s) + 3 \text{Br}_2 (g) \rightarrow 2 \text{PrBr}_3 (s) ]

Industrial Production Methods: In industrial settings, praseodymium bromide is often produced by reacting praseodymium oxide with hydrobromic acid. This method involves dissolving praseodymium oxide in hydrobromic acid, followed by crystallization to obtain praseodymium bromide: [ \text{Pr}_2\text{O}_3 (s) + 6 \text{HBr} (aq) \rightarrow 2 \text{PrBr}_3 (aq) + 3 \text{H}_2\text{O} (l) ]

化学反応の分析

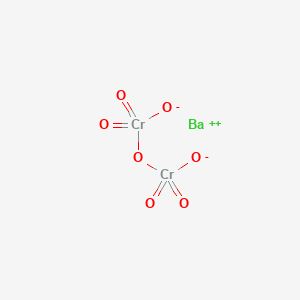

Types of Reactions: Praseodymium bromide undergoes various chemical reactions, including:

Oxidation: Praseodymium bromide can be oxidized to form praseodymium oxide and bromine gas.

Reduction: It can be reduced back to praseodymium metal and hydrogen bromide.

Substitution: Praseodymium bromide can react with other halides to form different praseodymium halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or chlorine.

Reduction: Typically involves a reducing agent like hydrogen gas or a metal such as calcium.

Substitution: Involves halogen exchange reactions with reagents like chlorine gas or iodine.

Major Products Formed:

Oxidation: Praseodymium oxide (Pr₂O₃) and bromine gas (Br₂).

Reduction: Praseodymium metal (Pr) and hydrogen bromide (HBr).

Substitution: Praseodymium chloride (PrCl₃) or praseodymium iodide (PrI₃).

類似化合物との比較

- Praseodymium Chloride (PrCl₃)

- Praseodymium Iodide (PrI₃)

- Praseodymium Fluoride (PrF₃)

- Praseodymium Nitrate (Pr(NO₃)₃)

特性

CAS番号 |

13536-53-3 |

|---|---|

分子式 |

Br3Pr |

分子量 |

380.62 g/mol |

IUPAC名 |

praseodymium(3+);tribromide |

InChI |

InChI=1S/3BrH.Pr/h3*1H;/q;;;+3/p-3 |

InChIキー |

PLKCYEBERAEWDR-UHFFFAOYSA-K |

SMILES |

Br[Pr](Br)Br |

正規SMILES |

[Br-].[Br-].[Br-].[Pr+3] |

Key on ui other cas no. |

13536-53-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(1R,3aS,4S,5S,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-5-[(1R)-1-methyl-2-oxocyclohex-3-en-1-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetate](/img/structure/B84732.png)